molecular formula C12H15ClFN3 B2932519 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride CAS No. 2416229-38-2

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride

Cat. No. B2932519
CAS RN: 2416229-38-2
M. Wt: 255.72
InChI Key: DIAOLZAHIAQRIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride” were not found, a related compound, chiral 1,4-diazepanes, has been synthesized using an enzymatic intramolecular asymmetric reductive amination . This method involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity .

Scientific Research Applications

Synthesis and Chemical Properties

4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile hydrochloride is a compound that has been explored within the context of synthetic organic chemistry and its applications in the development of pharmaceutical agents. While specific studies directly addressing this compound were not identified, research on closely related chemical structures and functionalities provides insights into its potential applications and synthetic pathways.

For instance, the development of practical synthetic methods for structurally similar compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the ongoing interest in fluoro-substituted aromatics due to their utility in pharmaceutical chemistry. These methods often aim to improve the efficiency and scalability of syntheses, addressing challenges such as the high costs associated with palladium-catalyzed reactions and the management of toxic and volatile reagents like methyl nitrite (Qiu et al., 2009).

Biological Activity and Pharmacological Interest

The diazepane moiety, as part of the broader class of 1,4-diazepines, has been extensively studied for its biological activities. 1,4-Diazepines are known for their wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them of significant interest for pharmaceutical development and research into new therapeutic agents (Rashid et al., 2019).

properties

IUPAC Name

4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3.ClH/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16;/h2-3,8,15H,1,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRUOBCFDQYDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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